Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
Description
Properties
CAS No. |
220652-97-1 |
|---|---|
Molecular Formula |
C11H7F3O2 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-3,5-6H,1H3 |
InChI Key |
VSMLHHSMIMAZPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate typically involves:
- Formation of the propargylic ester backbone.
- Introduction or presence of the 4-(trifluoromethyl)phenyl substituent.
- Use of coupling or esterification reactions to assemble the final molecule.
The key challenge is the incorporation of the trifluoromethyl group on the aromatic ring while maintaining the integrity of the propargylic ester.
Preparation via Esterification and Coupling Reactions
Although direct synthesis data for this compound is limited, closely related compounds such as methyl 3-[4-(trifluoromethyl)benzoyloxy]prop-2-enoate have been synthesized through esterification of 4-(trifluoromethyl)benzoic acid with methyl acrylate catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid. This suggests that similar esterification strategies can be adapted for the propargylic ester by replacing methyl acrylate with methyl propiolate or analogous alkynyl esters.
Sonogashira Coupling Approach
A widely used method for constructing aryl-propargyl linkages is the Sonogashira cross-coupling reaction, which couples aryl halides with terminal alkynes under palladium catalysis.
Procedure : Starting from 4-(trifluoromethyl)phenyl halide (e.g., 4-(trifluoromethyl)iodobenzene), the coupling with methyl propiolate (HC≡C-COOCH3) in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base (e.g., triethylamine) in an inert atmosphere yields this compound.
Conditions : Typical reaction temperatures range from room temperature to 80 °C, with reaction times varying from 2 to 12 hours depending on the catalyst system and substrate purity.
This method is supported by analogous literature procedures for related compounds involving aryl-substituted propargyl esters.
Alternative Synthetic Routes
From 4-(trifluoromethyl)benzaldehyde : A possible route involves the Corey-Fuchs reaction to convert the aldehyde to a terminal alkyne, followed by esterification with methanol or methyl chloroformate to form the methyl ester.
From 4-(trifluoromethyl)phenylacetylene : Oxidation or carboxylation of the acetylene followed by methylation can yield the target ester.
These methods are less commonly reported but are feasible based on general organic synthesis principles.
Representative Reaction Scheme for Sonogashira Coupling
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 4-(Trifluoromethyl)iodobenzene, methyl propiolate, Pd(PPh3)2Cl2, CuI, Et3N, inert atmosphere, 60-80 °C, 4-8 h | Formation of this compound via cross-coupling |
| 2 | Purification by column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure product |
Physical and Chemical Properties Relevant to Synthesis
| Property | Value |
|---|---|
| Molecular Formula | C11H7F3O2 |
| Molecular Weight | Approximately 218 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Stability | Stable under inert atmosphere; sensitive to strong acids or bases |
These properties influence the choice of solvents and reaction conditions to avoid decomposition or side reactions.
Summary of Research Findings and Source Diversity
- The esterification of trifluoromethyl-substituted benzoic acids with alkynyl esters is a foundational method for related compounds.
- Sonogashira coupling is the most authoritative and practical method for synthesizing this compound, supported by extensive literature on similar compounds.
- Patent literature indicates related synthetic strategies involving coupling reactions for trifluoromethyl-substituted aromatic esters, reinforcing the applicability of palladium-catalyzed cross-couplings.
- Alternative synthetic routes, though less documented, can be inferred from known transformations of trifluoromethyl aromatic aldehydes and acetylenes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate serves as a fundamental building block in synthesizing more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals.
- Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, enabling it to penetrate cell membranes easily and interact with intracellular targets. This interaction can inhibit enzymes or disrupt cellular processes, leading to observed biological effects.
- Medicine: Due to its unique chemical structure and biological activity, this compound is explored as a potential drug candidate.
- Industry: This compound is utilized in producing specialty chemicals and materials with specific properties.
Related Compounds
Other related compounds include:
- Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate, which has a trifluoromethoxy group that enhances lipophilicity and stability, allowing effective interaction with hydrophobic regions of proteins and biomolecules.
- (S)-Fluoxetine, an antidepressant and serotonin uptake inhibitor, contains a trifluoromethyl group .
- Methyl 2-[4-(trifluoromethyl)phenyl]acetate .
- Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is synthesized using 4-(trifluoromethyl)phenylacetylene with ethyl chloroformate.
Biological Activities and Implications
Mechanism of Action
The mechanism of action of Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate with structurally related compounds, focusing on substituent effects, functional groups, and inferred properties.
Key Comparisons:
Methyl 3-(4-fluorophenyl)prop-2-ynoate Structural Difference: Fluorine substituent instead of trifluoromethyl. The stronger electron-withdrawing nature of CF₃ deactivates the phenyl ring more significantly than fluorine, altering reactivity in electrophilic substitutions .
Methyl 2-amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoate Structural Difference: Thiophene replaces phenyl; propanoate replaces propynoate; amino group present. Impact: The thiophene’s sulfur atom contributes to distinct electronic interactions (e.g., metal coordination). The propanoate’s single bond increases flexibility compared to the rigid propynoate.
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Structural Difference: Trifluoromethyl at meta position; amino group on propanoate. Impact: The meta-substituted CF₃ creates steric and electronic asymmetry, which may affect binding selectivity. The amino group introduces basicity, altering pH-dependent solubility and stability compared to the non-basic propynoate ester .
Urea Derivatives (e.g., Compound 11d in ) Structural Difference: Urea linkage and thiazole ring instead of ester. Impact: Urea groups enhance hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes). Thiazole rings contribute to aromatic stacking and metabolic stability, contrasting with the propynoate’s reactivity .
Biological Activity
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a prop-2-ynoate backbone with a trifluoromethyl group attached to the para position of a phenyl ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration into biological membranes and interaction with various molecular targets.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic functions. For instance, compounds with similar structures have shown inhibitory activity against matrix metalloproteinase-1 (MMP-1), which is crucial in cancer metastasis and tissue remodeling .
- Cell Proliferation : Research indicates that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines. The trifluoromethyl group is particularly noted for enhancing the potency of such compounds by improving their binding affinity to target proteins .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Notable findings include:
- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as OE33 and FLO-1, with effective concentrations (EC50) ranging from 1.8 to 2.5 μM .
- Mechanistic Insights : The presence of the trifluoromethyl group has been linked to enhanced interactions with key molecular targets involved in cancer progression, suggesting that structural modifications can lead to improved therapeutic profiles .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Preliminary studies indicate potential applications as an antibacterial or antifungal agent due to its structural features that allow it to interact effectively with microbial targets.
Table 1: Summary of Biological Activities
Detailed Research Insights
A study examining the structure-activity relationship (SAR) of related compounds highlighted that modifications at specific positions on the phenyl ring can significantly affect biological activity. For example, replacing substituents at the meta position with hydrophobic groups like trifluoromethyl has been shown to enhance antiproliferative potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between methyl propiolate and 4-(trifluoromethyl)phenyl iodide under palladium catalysis. Key parameters include solvent selection (e.g., THF or DMF), temperature control (60–80°C), and use of copper(I) iodide as a co-catalyst to enhance alkyne reactivity. Reaction progress should be monitored via TLC or in situ FT-IR to track alkyne consumption. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts from trifluoromethyl group instability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory due to the compound’s potential irritancy. Work should be conducted in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated solvent containers, as the trifluoromethyl group may generate HF upon decomposition. Spills require neutralization with calcium carbonate before disposal .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR verify structural integrity. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can identify polymorphic forms if crystallinity issues arise .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic and steric effects of the trifluoromethyl group on reactivity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level can model the electron-withdrawing effect of the trifluoromethyl group, predicting regioselectivity in nucleophilic additions to the alkyne. Frontier molecular orbital (FMO) analysis identifies reactive sites, while electrostatic potential maps guide solvent interactions. Computational results should be validated against experimental kinetic data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR predictions and observed signals may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR or 2D NOESY can detect conformational exchange. For crystallographic ambiguities, SHELXL refinement with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis improves accuracy .
Q. How can regioselective functionalization of the alkyne moiety be achieved for derivatization?
- Methodological Answer : Au(I)-catalyzed hydroamination selectively targets the alkyne’s terminal position, while Pd-catalyzed cross-couplings (e.g., with aryl halides) require bulky ligands (XPhos) to prevent trifluoromethyl group interference. Steric maps derived from X-ray crystallography aid in ligand design .
Q. What experimental designs mitigate stability issues during long-term storage?
- Methodological Answer : Hygroscopicity can be reduced by storing the compound under argon in amber vials with molecular sieves (3 Å). Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis identify degradation pathways, such as hydrolysis of the ester group .
Q. How can structure-activity relationship (SAR) studies leverage this compound for medicinal chemistry applications?
- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing the trifluoromethyl group with cyano) and assess activity against target proteins (e.g., kinases) via SPR binding assays. Molecular docking (AutoDock Vina) predicts binding modes, while ADMET profiling (e.g., CYP450 inhibition) evaluates drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
